(2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C8H13BN2O3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or boronate ester. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and solvents is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(2,4-Dimethoxypyrimidin-5-yl)boronic Acid: Similar in structure but with different substituents on the pyrimidine ring.
(2,6-Dimethoxypyrimidin-5-yl)boronic Acid: Another structural analogue with distinct chemical properties.
Uniqueness: (2-Isopropoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropoxy group can enhance its solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(4-methyl-2-propan-2-yloxypyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c1-5(2)14-8-10-4-7(9(12)13)6(3)11-8/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUIHQXMRFLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1C)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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